4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride is a diazonium salt that features a benzene ring substituted with a pyridin-2-ylsulfamoyl group and a diazonium chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride typically involves the diazotization of 4-[(Pyridin-2-yl)sulfamoyl]aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is usually conducted at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium salts.
Chemical Reactions Analysis
Types of Reactions
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols or aromatic amines in alkaline conditions are typical reagents.
Major Products
Substitution Products: Aryl halides, aryl cyanides, or phenols.
Azo Compounds: Formed through coupling with phenols or aromatic amines.
Scientific Research Applications
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds through substitution and coupling reactions.
Biology: Potential use in labeling and detection of biomolecules due to its reactivity with nucleophiles.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes and pigments through azo coupling reactions.
Mechanism of Action
The mechanism of action of 4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo electrophilic substitution reactions, where it is replaced by various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
4-[(Pyridin-2-yl)sulfamoyl]aniline: The precursor to the diazonium salt.
Benzene-1-diazonium chloride: A simpler diazonium salt without the pyridin-2-ylsulfamoyl group.
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-sulfonamide: A related compound with a sulfonamide group instead of a diazonium group.
Uniqueness
4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride is unique due to the presence of both the pyridin-2-ylsulfamoyl group and the diazonium group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis .
Properties
CAS No. |
57198-81-9 |
---|---|
Molecular Formula |
C11H9ClN4O2S |
Molecular Weight |
296.73 g/mol |
IUPAC Name |
4-(pyridin-2-ylsulfamoyl)benzenediazonium;chloride |
InChI |
InChI=1S/C11H9N4O2S.ClH/c12-14-9-4-6-10(7-5-9)18(16,17)15-11-3-1-2-8-13-11;/h1-8H,(H,13,15);1H/q+1;/p-1 |
InChI Key |
RGNDWNXPMRAFCA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.